molecular formula C6H6N4 B597031 3-(Methylamino)pyridazine-4-carbonitrile CAS No. 1256268-95-7

3-(Methylamino)pyridazine-4-carbonitrile

Cat. No.: B597031
CAS No.: 1256268-95-7
M. Wt: 134.142
InChI Key: NPXVIGZKPHFKID-UHFFFAOYSA-N
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Description

3-(Methylamino)pyridazine-4-carbonitrile is an organic compound with the molecular formula C6H6N4 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)pyridazine-4-carbonitrile typically involves the reaction of pyridazine derivatives with methylamine and cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Material: Pyridazine derivative

    Reagents: Methylamine, Cyanogen bromide

    Conditions: Controlled temperature and pH

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)pyridazine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

    Oxidation: Formation of pyridazine oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-(Methylamino)pyridazine-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylamino)pyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound, with similar chemical properties but lacking the methylamino and carbonitrile groups.

    3-Aminopyridazine: Similar structure but with an amino group instead of a methylamino group.

    4-Cyanopyridazine: Contains a cyanide group at position 4, similar to 3-(Methylamino)pyridazine-4-carbonitrile.

Uniqueness

This compound is unique due to the presence of both the methylamino and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(methylamino)pyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-8-6-5(4-7)2-3-9-10-6/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXVIGZKPHFKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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